5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]
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Overview
Description
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime], typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. Similar compounds include other chlorinated indole derivatives and those with different substituents on the indole ring .
Properties
Molecular Formula |
C20H17Cl3N2O3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-11(2)7-18(26)28-24-19-14-9-13(21)4-6-17(14)25(20(19)27)10-12-3-5-15(22)16(23)8-12/h3-6,8-9,11H,7,10H2,1-2H3/b24-19+ |
InChI Key |
FOLCWDRFXVWUFU-LYBHJNIJSA-N |
Isomeric SMILES |
CC(C)CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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